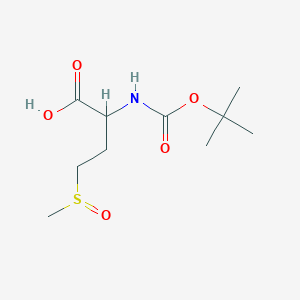
Boc-Met(O)-Oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Met(O)-Oh is a compound of significant interest in the field of organic chemistry. It is known for its role as a potent inhibitor of the cysteine protease Cathepsin B. This compound has a molecular formula of C10H19NO5S and a molecular weight of 265.33 g/mol . Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Boc-Met(O)-Oh undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl group can be removed under acidic conditions, making the compound useful in peptide synthesis . Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications in scientific research. It is used in the synthesis of dipeptides and other complex organic molecules . In biomedical research, it serves as an inhibitor of cysteine protease Cathepsin B, which is involved in various pathological processes, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of Boc-Met(O)-Oh involves the inhibition of cysteine protease Cathepsin B. This enzyme plays a crucial role in the degradation of proteins within lysosomes. By inhibiting Cathepsin B, the compound can modulate various cellular processes, including apoptosis and autophagy. The molecular targets and pathways involved in this inhibition are still under investigation, but it is known to affect the proteolytic activity of Cathepsin B.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Boc-Met(O)-Oh include other tert-butoxycarbonyl-protected amino acids and their derivatives . These compounds share the common feature of having a Boc protecting group, which makes them useful in peptide synthesis. this compound is unique in its ability to inhibit Cathepsin B, setting it apart from other Boc-protected amino acids.
Eigenschaften
Molekularformel |
C10H19NO5S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
FVSDTYGQCVACMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















